(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid
Description
(4R)-4-{[(tert-Butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid (CAS: 1312161-66-2) is a cyclopentene-derived carboxylic acid functionalized with a tert-butoxycarbonyl (Boc)-protected amino group at the 4R position. Its molecular formula is C₁₁H₁₇NO₄, with a molar mass of 227.26 g/mol and predicted physicochemical properties:
This compound is widely used in medicinal chemistry as a chiral building block for synthesizing enzyme inhibitors and peptidomimetics. Its structure combines a rigid cyclopentene scaffold with a polar carboxylic acid group and a Boc-protected amine, enabling versatile reactivity in organic synthesis .
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4,8H,5-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFQKTKVKQBVQF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=C(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC=C(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133426 | |
| Record name | 1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312161-66-2 | |
| Record name | 1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312161-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801133426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Cyclopentenylamine Precursors
A foundational approach involves introducing the tert-butoxycarbonyl (Boc) protecting group to a pre-existing cyclopentenylamine derivative. This method, adapted from the synthesis of structurally related compounds, proceeds via nucleophilic acyl substitution (Scheme 1).
Procedure :
- Starting Material : 4-Aminocyclopent-1-ene-1-carboxylic acid methyl ester (hypothetical precursor, analogous to 3-cyclopentenylamine hydrochloride).
- Boc Protection : React with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, catalyzed by triethylamine at 18°C under inert atmosphere.
- Ester Hydrolysis : Treat the Boc-protected methyl ester with aqueous HCl or LiOH to yield the carboxylic acid.
Key Parameters :
- Yield: 85% for analogous Boc protection steps.
- Purity: >95% after column chromatography (petroleum ether/ethyl acetate).
- Stereochemical Integrity: Requires enantiomerically pure starting material to preserve (4R) configuration.
Limitations :
- Dependent on commercial availability of 4-aminocyclopentene derivatives.
- Racemization risks during acidic hydrolysis.
Enantioselective Synthesis via Organocatalytic Spirocyclization
Palladium-catalyzed spirocyclization offers a stereocontrolled route to the cyclopentene core. This method, demonstrated by recent asymmetric synthesis protocols, achieves excellent enantiomeric excess (ee) (Scheme 2).
Procedure :
- Spirocyclization : React azlactone derivatives with cyclopentene precursors using Pd₂(dba)₃ and a chiral pyrrolidine-based organocatalyst in ethyl acetate.
- Azlactone Opening : Treat the spirocyclic intermediate with trimethylsilyl chloride in methanol at 45°C to unmask the carboxylic acid.
Key Parameters :
- Catalyst Loading: 0.01 equiv Pd₂(dba)₃, 0.15 equiv chiral catalyst.
- Temperature: Room temperature for cyclization; 45°C for azlactone opening.
- Stereochemical Outcome: >90% ee achieved in analogous systems.
Advantages :
- Direct formation of (4R) configuration via asymmetric induction.
- One-pot procedure minimizes intermediate isolation.
Radical Functionalization of Cyclopentene Derivatives
The Jackson group’s radical-based methodology enables late-stage functionalization of cyclopentene rings, though adaptation is required for this specific target (Scheme 3).
Hypothetical Adaptation :
- Olefin Preparation : Synthesize 4-aminocyclopent-1-ene-1-carboxylate via cross-coupling.
- Boc Protection : As in Method 1.
- Radical Stabilization : Use Fe(III)/NaBH₄/Selectfluor system to install functional groups while preserving stereochemistry.
Considerations :
- Requires pre-installed amino and carboxylate groups.
- Radical stability on cyclopentene remains underexplored.
Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution becomes critical. A scalable protocol for cyclopentane-based amino acids provides a template (Scheme 4).
Procedure :
- Racemic Synthesis : Prepare (±)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid via Methods 1–3.
- Diastereomeric Salt Formation : React with chiral resolving agents (e.g., L-tartaric acid).
- Crystallization : Separate (4R) and (4S) diastereomers via fractional crystallization.
Performance Metrics :
- Yield: 70–80% for resolved enantiomers in analogous systems.
- Purity: >99% ee after recrystallization.
Critical Analysis of Synthetic Challenges
Stereochemical Control :
Functional Group Compatibility :
Scalability :
Chemical Reactions Analysis
Hydrogenation of the Cyclopentene Ring
The compound undergoes catalytic hydrogenation to saturate the cyclopentene double bond. This reaction is critical for generating intermediates used in bioactive molecule synthesis.
| Reaction Conditions | Details |
|---|---|
| Catalyst | Palladium on carbon (Pd/C) |
| Solvent | Methanol or ethanol |
| Temperature | 25–30°C |
| Pressure | 1–3 atm H₂ |
| Yield | >90% (reported in cyclopentane derivative synthesis) |
Mechanism :
The reaction proceeds via adsorption of hydrogen onto the Pd surface, followed by syn-addition across the double bond. The stereochemistry of the cyclopentane ring is retained due to the rigid bicyclic structure.
Enzymatic Hydrolysis for Isomer Selectivity
The carboxylic acid group participates in enzymatic hydrolysis to resolve diastereomeric mixtures. Candida rugosa lipase (CCL) shows high selectivity for the trans isomer:
| Parameter | Value |
|---|---|
| Enzyme | Candida rugosa lipase (CCL) |
| Substrate | Diastereomeric methyl esters |
| Buffer | 50 mM potassium phosphate (pH 7.0) |
| Temperature | 26°C |
| Reaction Time | 18 hours |
| Selectivity (trans:cis) | 15:1 |
Outcome :
The enzyme selectively hydrolyzes the methyl ester of the trans isomer, leaving the cis isomer unreacted. This method achieves >95% enantiomeric excess (ee) for the desired (1R,4R)-configured product .
Boc Deprotection
The Boc group is cleaved under acidic conditions to generate a free amine, enabling further functionalization:
| Reagent | Conditions | Yield |
|---|---|---|
| Trifluoroacetic acid (TFA) | 0°C to room temperature, 1–2 hours | 85–92% |
| HCl in dioxane | 4M, reflux, 4–6 hours | 78–84% |
Applications :
The deprotected amine serves as a nucleophile in peptide coupling or alkylation reactions. For example, it reacts with activated carboxylic acids (e.g., using HATU/DIPEA) to form amide bonds .
Carboxylic Acid Derivatives
The carboxylic acid undergoes standard derivatization reactions:
Key Note :
The methyl ester derivative is a precursor for enzymatic resolution (see Section 2). Amide derivatives show potential as enzyme inhibitors targeting ubiquitin-activating enzymes in cancer therapy .
Epoxidation of the Cyclopentene Ring
While not explicitly documented for this compound, analogous cyclopentene derivatives undergo epoxidation with meta-chloroperbenzoic acid (mCPBA):
| Reagent | Conditions | Theoretical Outcome |
|---|---|---|
| mCPBA | Dichloromethane, 0°C to RT | Epoxide formation at the double bond |
Utility :
Epoxides are electrophilic intermediates for nucleophilic ring-opening reactions, enabling access to diols or amino alcohols.
Photochemical Reactions
The cyclopentene double bond may undergo [2+2] photocycloaddition under UV light:
| Conditions | Outcome | Application |
|---|---|---|
| UV light (254 nm), acetone | Dimerization or cross-addition products | Synthesis of constrained macrocycles |
Scientific Research Applications
#(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid and its applications in scientific research:
This compound is a chemical compound with the molecular formula and a molecular weight of 227.26 . It is also referred to as this compound, with the CAS number 1312161-66-2 . The compound is a white solid with a purity of >90% .
Applications
While the search results do not provide specific applications of this compound, they do provide information on the uses of related compounds, which can be used to infer potential applications .
- As a building block for organic synthesis and peptidomimetics drug design: Non-proteinogenic amino acids, particularly those containing a cyclobutane moiety, are widely studied in drug design and development because of their versatility and applications in different fields .
- Synthesis of amino acids: The cyclobutane moiety has been employed to synthesize amino acids . Amino acids containing a cyclobutane ring have been used in drug design and drug development because of their versatility, with applications in different fields .
- As an intermediate in the synthesis of other compounds: Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylate is related to Peramivir Impurities and other cyclopentene derivatives, suggesting its use as an intermediate in the synthesis of these compounds .
This compound is available from multiple suppliers :
- ANHUI WITOP BIOTECH CO., LTD
- Shenzhen Excellent Biomedical Technology Co., Ltd.
- Shanghai Zerui Biotechnology Co., Ltd.
- Shenzhen Roark Pharma-Tec Co., Ltd.
- Guangzhou Zhenlin Pharmaceutical Technology Co., Ltd
- Nanjing wangzhixing Pharmaceutical Technology Co., Ltd
- Cato Research Chemicals Inc.
- Guangzhou Jiuzhi Pharmaceutical Technology Co., Ltd.
- Nanjing Huanuo Biomedical Technology Co., Ltd
- Key Organics Ltd.
Mechanism of Action
The mechanism of action of (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Stereochemical Variants
(1R,4R)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic Acid (CAS: 298716-03-7)
- Key Difference : The double bond is at position 2 instead of 1.
- Molecular Formula: C₁₁H₁₇NO₄ (identical to the target compound).
- Applications : Used in synthesizing bicyclic intermediates for antiviral agents .
- Synthesis : Prepared via esterification of the parent carboxylic acid with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .
(1S,4S)-4-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopent-2-ene-1-carboxylic Acid
Functional Group Modifications
(3S,4R)-4-[(tert-Butoxy)carbonyl]amino-3-hydroxycyclopent-1-ene-1-carboxylic Acid
- Key Difference : Addition of a hydroxyl group at position 3.
- Molecular Weight : 243.24 g/mol (vs. 227.26 for the target compound).
- Role: The hydroxyl group facilitates hydrogen bonding, enhancing interactions with biological targets like aminotransferases .
(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid
- Key Difference: Replacement of the Boc-amino group with a difluoromethyl moiety and an unprotected amine.
- Biological Relevance: Acts as a selective inhibitor of human ornithine aminotransferase (hOAT) due to its irreversible binding mechanism. The difluoromethyl group increases metabolic stability .
Derivatives with Alkyl/Ether Substituents
(1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-(ethoxymethyl)cyclopent-2-ene-1-carboxylic Acid
- Key Difference : Ethoxymethyl substituent at position 1.
- Synthesis : Lithium hydroxide-mediated hydrolysis of the corresponding methyl ester .
- Application : Intermediate in the synthesis of prodrugs with improved solubility .
(1S,4S)-4-[(tert-Butoxycarbonyl)amino]-1-(2-methoxyethyl)cyclopent-2-ene-1-carboxylic Acid
Data Tables: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Stereochemical Influence : The (4R) configuration in the target compound is critical for binding to enzymes like hOAT. In contrast, (1R,4R)-cyclopent-2-ene derivatives show reduced activity due to altered spatial orientation .
- Double Bond Position : Cyclopent-1-ene derivatives exhibit higher ring strain, enhancing reactivity in Michael addition reactions compared to cyclopent-2-ene isomers .
- Biological Selectivity : Analogs with difluoromethyl groups (e.g., compound 10b in ) achieve >100-fold selectivity for hOAT over GABA-AT by leveraging a second-deprotonation mechanism unique to hOAT’s active site.
Biological Activity
(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid is a chiral compound notable for its unique cyclopentene structure. This compound has garnered attention in organic synthesis and pharmaceutical research due to its potential biological activities, including enzyme inhibition and interactions with cellular pathways.
The molecular formula of this compound is , with a molecular weight of 227.26 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, particularly enzymes. It is believed to inhibit enzymes by binding to their active sites, thereby blocking substrate access. This mechanism may extend to various cellular pathways involved in signal transduction and metabolic regulation.
Biological Activity and Research Findings
Research has demonstrated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes related to metabolic pathways. For instance, it may act as an inhibitor of β-secretase, an enzyme implicated in Alzheimer’s disease pathology, by preventing the cleavage of amyloid precursor protein .
- Cellular Effects : In vitro studies have shown that this compound can protect astrocytes from amyloid-beta-induced toxicity, highlighting its potential neuroprotective effects. It was observed that the presence of this compound improved cell viability in the presence of toxic agents .
- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress markers in cellular models exposed to harmful stimuli .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | Cyclopentane derivative | Limited enzyme inhibition |
| (4R)-4-{[(tert-butoxy)carbonyl]amino}cyclohex-1-ene-1-carboxylic acid | Cyclohexene derivative | Broader reactivity but less specificity |
The cyclopentene ring structure of this compound imparts unique steric properties that enhance its reactivity and specificity for certain biological targets compared to its cyclohexene counterpart.
Case Studies
Several studies have explored the biological implications of this compound:
- Neuroprotection : A study reported that treatment with this compound significantly reduced cell death in astrocytes exposed to amyloid-beta peptides, suggesting a protective role against neurodegenerative processes .
- Inhibition Studies : In vitro assays indicated that this compound could inhibit β-secretase activity effectively, with an IC50 value comparable to other known inhibitors .
Q & A
What are the recommended storage conditions and safety precautions for handling this compound?
Level: Basic
Answer:
The compound should be stored at 2–8°C to maintain stability . Key safety measures include:
- Ventilation: Use local exhaust to avoid dust/aerosol inhalation .
- PPE: Wear protective gloves, goggles, and lab coats to prevent skin/eye contact .
- Hazards: Classified as causing skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
- Spill Management: Collect spills in sealed containers and avoid environmental release into drainage systems .
What synthetic routes are available for this compound, and how have they been optimized?
Level: Basic
Answer:
A validated synthesis involves a 9-step route that improves on earlier methods by eliminating toxic selenium byproducts and reducing step count from 14 to 9. Key optimizations include:
- Yield Increase: Overall yield improved from 3.7% to 8.1% .
- Selective α-Elimination: Avoids unselective cyclopentene formation .
- Scalability: Demonstrated on large scale with tert-butyllithium-free steps .
Table 1: Synthesis Comparison
| Parameter | Previous Method | Optimized Method |
|---|---|---|
| Steps | 14 | 9 |
| Overall Yield | 3.7% | 8.1% |
| Toxic Byproducts | Selenium compounds | None |
How does the stereochemistry of the compound influence its enzyme inhibitory activity?
Level: Advanced
Answer:
The (4R) configuration is critical for selective inhibition of enzymes like human ornithine aminotransferase (hOAT) . Key findings:
- Chirality-Driven Binding: Molecular docking shows the R-configuration aligns with hOAT’s active site, enhancing adduct formation .
- Double Bond Role: The endocyclic double bond in the cyclopentene ring stabilizes interactions via π-π stacking with PLP cofactors .
- Selectivity: Kinetic studies reveal the (4R) isomer forms irreversible adducts in hOAT but not in GABA-AT, due to differential deprotonation rates .
What methods validate the compound’s mechanism as an enzyme inactivator?
Level: Advanced
Answer:
Mechanistic validation employs multidisciplinary approaches:
- Intact Protein Mass Spectrometry: Confirms covalent adduct formation (e.g., adduct 34 in hOAT) .
- Crystallography: Resolves binding modes (e.g., PLP-inhibitor Schiff base in GABA-AT ).
- Dialysis Experiments: Demonstrate irreversibility by showing no enzyme activity recovery post-dialysis .
- Stopped-Flow Kinetics: Quantifies slow hydrolysis rates in hOAT (0.0021 s⁻¹), supporting a second-deprotonation mechanism .
How is the compound characterized using spectroscopic and analytical techniques?
Level: Basic
Answer:
Key Techniques:
- NMR: Assigns stereochemistry (e.g., H NMR: 2.50 ppm; C NMR: 39.52 ppm in d6 solvents) .
- HRMS: Confirms molecular weight (e.g., [M+H]⁺ at m/z 228.1234 for CHNO) .
- X-ray Crystallography: Validates spatial arrangement of functional groups (e.g., cyclopentene ring geometry) .
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 227.26 g/mol |
| Storage Temperature | 2–8°C |
| Predicted pKa | 4.31 |
How does the compound achieve selectivity between hOAT and GABA-AT?
Level: Advanced
Answer:
Selectivity arises from mechanistic divergence :
- Second-Deprotonation Strategy: In hOAT, the compound undergoes a second deprotonation to form a reactive intermediate (17b ), which is absent in GABA-AT due to steric constraints .
- Turnover Rate Differences: hOAT exhibits slower hydrolysis (0.0021 s⁻¹) compared to GABA-AT, prolonging inhibition .
- Computational Modeling: pKa calculations and docking highlight the role of the (4R) configuration in stabilizing transition states unique to hOAT .
What computational methods guide the design of derivatives with improved efficacy?
Level: Advanced
Answer:
- Molecular Dynamics (MD): Simulates enzyme-inhibitor interactions to optimize binding (e.g., PLP cofactor alignment in GABA-AT ).
- pKa Calculations: Predict protonation states of intermediates to enhance reactivity .
- Docking Studies: Prioritize derivatives with optimal chirality and steric compatibility (e.g., cyclopentene vs. cyclohexene scaffolds) .
What are the environmental and toxicity profiles of this compound?
Level: Basic
Answer:
- Environmental Impact: Avoid release into waterways; no ecotoxicity data available, but preventive measures are advised .
- Acute Toxicity: Oral LD > 300 mg/kg (Category 4, H302) .
- Metabolic Byproducts: Degradation may release CO, NO, and HBr gases under combustion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
